molecular formula C13H18N2O B3242532 2-(Benzylamino)-2-cyclobutylacetamide CAS No. 1520983-18-9

2-(Benzylamino)-2-cyclobutylacetamide

Cat. No. B3242532
CAS RN: 1520983-18-9
M. Wt: 218.29
InChI Key: KEMSNUPWNBYPJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-(Benzylamino)-2-cyclobutylacetamide” appears to contain a benzylamino group and a cyclobutyl group, both attached to an acetamide group. The benzylamino group consists of a benzene ring attached to an amino group, which can participate in various chemical reactions due to its ability to donate a pair of electrons. The cyclobutyl group is a type of cycloalkane with a four-membered ring, and acetamide is a functional group consisting of an acetyl group single-bonded to an amine .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these groups in space, and their connectivity. Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine the exact structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the benzylamino and acetamide groups. The benzylamino group could potentially engage in reactions typical of aromatic amines, while the acetamide group might undergo reactions typical of amides .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, its solubility would be influenced by the polarity of its functional groups, and its melting and boiling points would depend on the strength of intermolecular forces .

Safety and Hazards

Like with any chemical compound, handling “2-(Benzylamino)-2-cyclobutylacetamide” would require appropriate safety measures. This typically includes avoiding inhalation or skin contact, and using personal protective equipment .

Future Directions

The potential applications and future directions for this compound would depend on its properties and reactivity. It could potentially be used in the synthesis of other compounds, or as a starting material for the development of new drugs .

properties

IUPAC Name

2-(benzylamino)-2-cyclobutylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c14-13(16)12(11-7-4-8-11)15-9-10-5-2-1-3-6-10/h1-3,5-6,11-12,15H,4,7-9H2,(H2,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEMSNUPWNBYPJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(C(=O)N)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Benzylamino)-2-cyclobutylacetamide
Reactant of Route 2
2-(Benzylamino)-2-cyclobutylacetamide
Reactant of Route 3
2-(Benzylamino)-2-cyclobutylacetamide
Reactant of Route 4
2-(Benzylamino)-2-cyclobutylacetamide
Reactant of Route 5
2-(Benzylamino)-2-cyclobutylacetamide
Reactant of Route 6
2-(Benzylamino)-2-cyclobutylacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.